Butanamide, N-(4-amino-4-oxobutyl)-

Description

Butanamide, N-(4-amino-4-oxobutyl)- (IUPAC: N-(4-aminophenyl)butanamide) is a secondary amide characterized by a butanamide backbone substituted with a 4-amino-4-oxobutyl group. It is structurally defined by the formula C₁₀H₁₄N₂O (molecular weight: 178.24 g/mol) and has been identified in synthetic pathways for anti-inflammatory agents and intermediates in organic chemistry . Key properties include:

- CAS Number: 116884-02-7 (para-substituted isomer) .

- Synonym: N-(4-aminophenyl)butanamide.

- Functional Groups: Amide (-CONH₂), aromatic amine (-NH₂).

This compound serves as a precursor in synthesizing benzoxazole derivatives with anti-inflammatory properties and has been studied in degradation pathways of complex organic molecules .

Properties

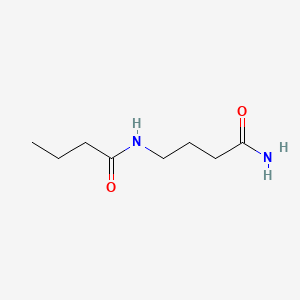

CAS No. |

82023-66-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(butanoylamino)butanamide |

InChI |

InChI=1S/C8H16N2O2/c1-2-4-8(12)10-6-3-5-7(9)11/h2-6H2,1H3,(H2,9,11)(H,10,12) |

InChI Key |

RTYMPMXBDIUTRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-amino-4-oxobutyl)- typically involves the reaction of butanamide with appropriate reagents to introduce the amino and oxo groups. One common method involves the use of protective groups to ensure selective reactions at specific sites on the butyl chain. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of Butanamide, N-(4-amino-4-oxobutyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(4-amino-4-oxobutyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and appropriate bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Butanamide, N-(4-amino-4-oxobutyl)- is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.

Medicine: In medicine, Butanamide, N-(4-amino-4-oxobutyl)- has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-amino-4-oxobutyl)- involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Aromatic Ring

N-(4-Nitrophenyl)butanamide

- Formula : C₁₀H₁₂N₂O₃.

- Molecular Weight : 208.21 g/mol.

- Key Feature: Nitro (-NO₂) group at the para position.

- Application: Degradation product of methylene blue via ozonation; exhibits lower stability compared to the amino-substituted analog .

- Difference: The nitro group increases molecular weight and electron-withdrawing effects, reducing nucleophilicity compared to the amino group in the parent compound .

N-(4-Acetylphenyl)butanamide

Modification of the Amide Backbone

N-Hydroxy-4-phosphonobutanamide

- Formula: C₄H₁₀NO₅P.

- Molecular Weight : 183.10 g/mol.

- Key Feature: Phosphonic acid (-PO₃H₂) and hydroxyamino (-NHOH) groups.

- Application : Chelating agent in metallurgy; phosphonic acid enhances metal-binding capacity .

- Difference : The phosphonic acid group introduces acidity and ionic character, diverging from the neutral amide properties of the parent compound .

3-Methyl-N-(4-oxo-4-(propylamino)butyl)butanamide

Pharmaceutical Derivatives

Acebutolol

- Formula : C₁₈H₂₈N₂O₄.

- Molecular Weight : 336.43 g/mol.

- Key Feature: β-blocker with a butanamide core and acetylphenol substituent.

- Application: Cardiovascular drug; acetylphenol enhances receptor binding affinity .

- Difference : Extended aromatic system and hydroxyl group enable β-adrenergic receptor antagonism, absent in the parent compound .

4-Methoxybutyrfentanyl (4-MeO-BF)

- Formula : C₂₄H₃₂N₂O₂.

- Molecular Weight : 380.53 g/mol.

- Key Feature : Methoxy (-OCH₃) and piperidinyl groups.

- Application : Analgesic (opioid analog); methoxy group modulates μ-opioid receptor interaction .

- Difference: Piperidine ring and methoxy substitution confer potent opioid activity, unlike the non-opioid parent compound .

Comparative Data Table

Key Research Findings

- Anti-inflammatory Activity: Derivatives like 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide inhibit LPS-induced inflammation, with IC₅₀ values <10 μM .

- Stability: The nitro-substituted analog degrades rapidly under oxidative conditions, unlike the amino-substituted parent compound .

- Pharmacokinetics : Lipophilic modifications (e.g., methoxy in 4-MeO-BF) enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.